2-((3,4-dimethoxybenzyl)amino)-4-methylthiazole-5-carboxylic acid
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Overview
Description
2-((3,4-dimethoxybenzyl)amino)-4-methylthiazole-5-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a dimethoxybenzyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-dimethoxybenzyl)amino)-4-methylthiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone. The reaction is usually carried out under reflux conditions in the presence of a base like potassium carbonate.
Introduction of the Dimethoxybenzyl Group: The dimethoxybenzyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thiazole intermediate with 3,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydride.
Carboxylation: The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. This can be achieved by treating the intermediate with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((3,4-dimethoxybenzyl)amino)-4-methylthiazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiazole derivatives.
Scientific Research Applications
2-((3,4-dimethoxybenzyl)amino)-4-methylthiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((3,4-dimethoxybenzyl)amino)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dimethoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxamide
- 2-[(3,4-Dimethoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
- 2-[(3,4-Dimethoxybenzyl)amino]-4-methyl-1,3-thiazole-5-sulfonic acid
Uniqueness
2-((3,4-dimethoxybenzyl)amino)-4-methylthiazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-8-12(13(17)18)21-14(16-8)15-7-9-4-5-10(19-2)11(6-9)20-3/h4-6H,7H2,1-3H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYXKIIHMVPGFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCC2=CC(=C(C=C2)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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